Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
CAS No.: 1260663-57-7
Cat. No.: VC5303872
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260663-57-7 |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 |
| IUPAC Name | methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C9H8ClN3O2/c1-13-6(9(14)15-2)3-5-7(10)11-4-12-8(5)13/h3-4H,1-2H3 |
| Standard InChI Key | CQKNGJFYCSWIRI-UHFFFAOYSA-N |
| SMILES | CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate, underscores its substitution pattern: a chlorine atom at position 4, a methyl group at position 7, and a methoxycarbonyl group at position 6 of the pyrrolopyrimidine scaffold . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1260663-57-7 |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
| SMILES | CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC |
| InChI Key | CQKNGJFYCSWIRI-UHFFFAOYSA-N |
| PubChem CID | 72213405 |
The planar structure facilitates π-π interactions, while the electron-withdrawing chlorine and ester groups enhance reactivity in nucleophilic substitution reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting from pyrrolopyrimidine precursors. A patent (US10364248B2) outlines methodologies for analogous compounds, suggesting that chlorination and esterification are critical steps . For instance:
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Core Formation: Condensation of aminopyrrole derivatives with chlorinated pyrimidine intermediates.
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Functionalization: Introduction of the methyl group via alkylation and subsequent esterification using methanol under acidic conditions .
Industrial-scale production, as reported by MolCore and AKSci, emphasizes high-purity (>95%) synthesis under ISO-certified conditions, ensuring suitability for pharmaceutical applications .
Physicochemical Properties
Stability and Solubility
While solubility data remain undisclosed, the compound’s lipophilic nature (LogP ~1.58) suggests limited aqueous solubility, necessitating organic solvents like DMF or ethanol for handling . Storage recommendations specify protection from moisture and light to prevent degradation, with long-term stability ensured at temperatures below 25°C .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s primary application lies in its use as a building block for kinase inhibitors and antiviral agents. Its chlorinated pyrimidine ring undergoes facile displacement with amines or thiols, enabling the construction of diverse pharmacophores . For example:
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Amination Reactions: Hydrochloric acid-catalyzed reactions with anilines in aqueous or alcoholic media yield substituted pyrrolopyrimidines with enhanced biological activity .
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Cross-Coupling: Suzuki-Miyaura reactions facilitate aryl group introductions, expanding structural diversity .
Case Study: Anticancer Agent Development
Recent studies highlight its utility in synthesizing JAK2/STAT3 inhibitors. Derivatives bearing sulfonamide or carboxamide groups at position 6 demonstrate nanomolar potency in preclinical models, underscoring the scaffold’s versatility .
Recent Research Advancements
Green Chemistry Approaches
A 2024 study (PMC10976386) demonstrated the efficacy of water as a solvent for amination reactions, reducing reliance on toxic organic solvents. Using 0.1 equivalents of HCl, researchers achieved >85% yield with minimized hydrolysis byproducts .
Crystallography and Computational Modeling
X-ray diffraction studies reveal a planar conformation stabilized by intramolecular hydrogen bonds between the ester carbonyl and pyrrolic nitrogen. Density Functional Theory (DFT) simulations correlate this rigidity with enhanced binding to ATP pockets in kinase targets .
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